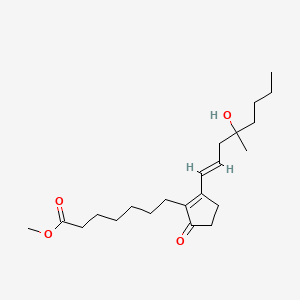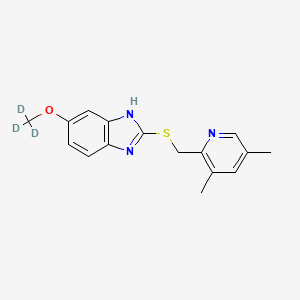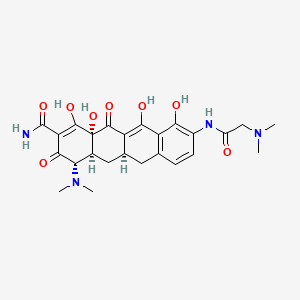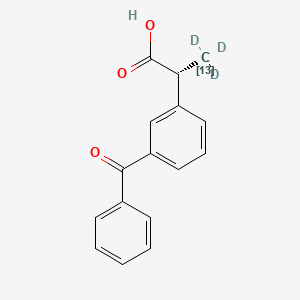
Agglomerin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agglomerin C is a natural product found in Pantoea agglomerans with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Agglomerins
- Research has explored the biosynthesis of agglomerins, focusing on agglomerin A, which may provide insights into the biosynthetic processes of other agglomerins like agglomerin C. The study on agglomerin A involved the stereospecific incorporation of pro-R- and pro-S-hydrogens at sn-C-3 of glycerol into its structure, indicating complex biosynthetic pathways (Mashimo et al., 2004).
Agglomeration Research
- Agglomeration research, while not specific to agglomerin C, provides a broader context for understanding the geographic concentration of economic activity, which could be relevant for the production and distribution of agglomerin C (McCann & Folta, 2008).
Agglomerin C Isolation and Characterization
- Agglomerins A, B, C, and D were isolated from Enterobacter agglomerans, and their structures and activities against various bacteria were studied. This study lays the foundation for understanding the chemical nature and potential applications of agglomerin C (Shoji et al., 1989).
Applications in Medicine and Biology
- Silver nanoparticles, including agglomerated forms, have medical applications such as wound dressings and bone substitute biomaterials. The study of their uptake and distribution in human mesenchymal stem cells provides insights into their biological interactions, which could be relevant for agglomerin C research (Greulich et al., 2011).
Agglomeration in Pharmaceutical Technology
- Research on the agglomeration of cellulose derivatives and its applications in creating instant gum-based food thickeners could inform similar processes in the production or formulation of agglomerin C (Lee & Yoo, 2021).
Agglomeration Research in Economic Geography
- Understanding the agglomeration effects on regional R&D productivity could be relevant for research facilities and industries involved in the production or research of agglomerin C (Varga et al., 2014).
Eigenschaften
CAS-Nummer |
125620-72-6 |
|---|---|
Produktname |
Agglomerin C |
Molekularformel |
C17H26O4 |
Molekulargewicht |
294.391 |
IUPAC-Name |
3-dodecanoyl-4-hydroxy-5-methylidenefuran-2-one |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-10-11-12-14(18)15-16(19)13(2)21-17(15)20/h19H,2-12H2,1H3 |
InChI-Schlüssel |
GEDHKRLYHDTFLB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C1=C(C(=C)OC1=O)O |
Synonyme |
agglomerin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




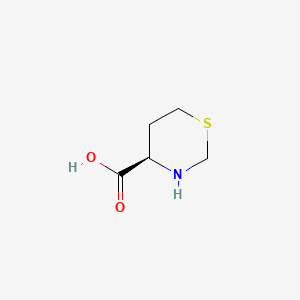
![(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate](/img/structure/B589278.png)

